molecular formula C6H4ClNS B8650608 2-chloro-4H-thieno[3,2-b]pyrrole

2-chloro-4H-thieno[3,2-b]pyrrole

Cat. No.: B8650608
M. Wt: 157.62 g/mol
InChI Key: TVMWZNCPLCYZLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4H-thieno[3,2-b]pyrrole is a bicyclic heteroaromatic compound featuring fused thiophene and pyrrole rings with a chlorine substituent at the 2-position. Its molecular formula is C₆H₄ClNS, and it serves as a critical building block in medicinal chemistry and materials science due to its electron-rich aromatic system and reactivity in electrophilic substitution reactions . Derivatives such as this compound-5-carboxylic acid (CAS: 332099-40-8) and its methyl ester (CAS: 118465-49-9) are widely used in drug discovery, particularly for targeting enzymes like lysine-specific demethylase 1 (LSD1) and viral proteases .

Properties

Molecular Formula

C6H4ClNS

Molecular Weight

157.62 g/mol

IUPAC Name

2-chloro-4H-thieno[3,2-b]pyrrole

InChI

InChI=1S/C6H4ClNS/c7-6-3-4-5(9-6)1-2-8-4/h1-3,8H

InChI Key

TVMWZNCPLCYZLH-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1SC(=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between 2-chloro-4H-thieno[3,2-b]pyrrole and related heterocycles:

Compound Substituents/Modifications Synthesis Method Key Applications Notable Findings
This compound Cl at 2-position Electrophilic cyclization of pyrrolidines with elemental sulfur LSD1 inhibitors, antiviral agents Chlorine enhances electrophilicity, improving binding to enzyme active sites
4H-Thieno[3,2-b]pyrrole No substituents [4 + 1] Thienannulation of pyrrolidines Organic semiconductors Electron-rich core enables charge transport in OFETs
Seleno[3,2-b]pyrrole Selenium replaces sulfur Oxidative coupling of selenophene derivatives Organic field-effect transistors (OFETs) Higher hole mobility (0.42 cm²/V·s) vs. thieno analogues
Pyrano[3,2-b]pyrrole Oxygen-containing pyran ring fused Cyclocondensation of aldehydes with malononitrile Fluorescent dyes, solar cells Carboxylic acid groups enhance anchoring to TiO₂ in DSSCs
1,4-Dihydropyrrolo[3,2-b]pyrrole Non-aromatic, reduced core Reductive amination of pyranose derivatives Sensitizers in organic electronics Exhibits solvatofluorochromism for sensing applications

Reactivity and Functionalization

  • Electrophilic Substitution: The chlorine atom in this compound directs electrophilic attacks to the 5-position, enabling selective nitration or sulfonation . In contrast, unsubstituted 4H-thieno[3,2-b]pyrrole undergoes reactions at both 2- and 5-positions, leading to less predictable product distributions .
  • Synthetic Flexibility: Derivatives like methyl this compound-5-carboxylate (CAS: 118465-49-9) are synthesized via esterification, allowing further functionalization for drug candidates . Comparatively, seleno[3,2-b]pyrrole requires harsh oxidative conditions, limiting its derivatization .

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